N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, a cyano group, and methoxy substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with cyanoacetamide to form an intermediate, which is then cyclized with hydrazine to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol: Shares structural similarities with the presence of cyano and methoxy groups.
3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide: Contains a pyrazole ring and methoxy substituents.
Uniqueness
N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-10(2)12-8-13(21-20-12)17(22)19-14(9-18)11-6-5-7-15(23-3)16(11)24-4/h5-8,10,14H,1-4H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIJPMPWSOURQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NC(C#N)C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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